3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one
CAS No.: 2092929-92-3
Cat. No.: VC16509344
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092929-92-3 |
|---|---|
| Molecular Formula | C6H4ClN3O |
| Molecular Weight | 169.57 g/mol |
| IUPAC Name | 3-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H |
| Standard InChI Key | GKCZQNZLJDDRQO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=CNN2C1=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold Characteristics
The pyrazolo[1,5-a]pyrimidin-7-one system consists of a bicyclic framework combining pyrazole and pyrimidinone rings. X-ray crystallographic studies of related compounds, such as 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, confirm a planar structure with tautomeric equilibrium between enol and keto forms (Figure 1A) . The chlorine atom at the 3-position introduces electronegativity and steric effects, potentially influencing hydrogen bonding and hydrophobic interactions with biological targets.
Table 1: Calculated Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | C₆H₃ClN₃O |
| Molecular weight | 169.57 g/mol |
| LogP (octanol-water) | ~1.8 (estimated) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 3 |
Derived from PubChem data for analog 3-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Synthetic Methodologies
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones
The core structure is typically synthesized via cyclocondensation of β-ketoesters with aminopyrazoles (Scheme 1) . For 3-chloro derivatives, precursor functionalization may involve:
-
Chlorination post-cyclization: Late-stage introduction of chlorine using reagents like N-chlorosuccinimide.
-
Pre-functionalized building blocks: Use of chlorinated aminopyrazoles or β-ketoesters.
Key intermediates such as 3-amino-5-chloropyrazole could enable direct incorporation of the chlorine substituent. Modifications at the 5-position (e.g., alkyl, aryl groups) are achieved through varied β-ketoester inputs .
Biological Activity and Mechanism of Action
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7-ones with halogen substitutions show potent activity against Mycobacterium tuberculosis (Mtb). For example, compound 2 (3-(4-chlorophenyl)-5-(cyclohexylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) exhibits an MIC of 19.0 μM in 7H9 media . Chlorine enhances target binding by increasing lipophilicity and modulating electron distribution. Resistance studies link activity to flavin-dependent hydroxylase (Rv1751) inhibition, preventing compound catabolism .
Table 2: Comparative MIC Values of Chlorinated Analogs
| Compound | MIC (μM) in 7H9 Media | MIC (μM) in Macrophages |
|---|---|---|
| 2 (3-Cl-phenyl) | 19.0 | 25.0 |
| P19 (3-CF₃) | 3.13 | 3.13 |
| Isoniazid (control) | 0.39 | 0.30 |
Data adapted from ACS Infectious Diseases (2021)
Structure-Activity Relationships (SAR)
Role of the 3-Chloro Substituent
-
Electron-withdrawing effects: Stabilizes the keto tautomer, favoring target engagement.
-
Steric considerations: Chlorine’s small size permits access to deep binding pockets compared to bulkier groups.
-
Meta-chlorine vs. para-chlorine: Positional isomers show differential activity; meta-substitution (as in 3-chloro) often improves potency .
Table 3: Impact of Substituents on Antitubercular Activity
| R₁ | R₂ | MIC (μM) | Protein Binding Effect |
|---|---|---|---|
| CH₃ | Ph | 12.5 | Moderate |
| CF₃ | Ph | 12.5 | High |
| Cl | Cyclohexylmethyl | 19.0 | Low |
Adapted from structure-activity data in
Pharmacological Profile
Cytotoxicity and Selectivity
Chlorinated derivatives exhibit low cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) . The chlorine atom reduces off-target interactions by directing molecular orientation.
Metabolic Stability
Microsomal studies of analog 2 show moderate clearance (t₁/₂ = 45 min), with hydroxylation at the cyclohexylmethyl group as the primary metabolic pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume